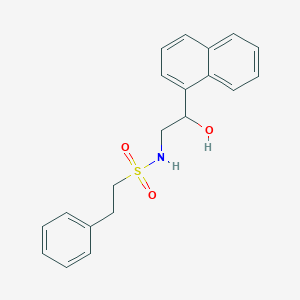

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide

Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide is a sulfonamide derivative characterized by a hydroxy-substituted ethyl chain bearing a naphthalen-1-yl group and a 2-phenylethanesulfonamide moiety. Its synthesis typically involves coupling reactions between amine and sulfonyl chloride precursors, as exemplified in related sulfonamide syntheses (e.g., 43% yield reported for a structurally complex analog in ) . The naphthalene and phenyl groups contribute to its hydrophobicity, while the hydroxy and sulfonamide groups enhance hydrogen-bonding capacity, influencing solubility and target interactions.

Properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c22-20(19-12-6-10-17-9-4-5-11-18(17)19)15-21-25(23,24)14-13-16-7-2-1-3-8-16/h1-12,20-22H,13-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMJFOUNBWJKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the preparation of the naphthalene derivative and the phenylethanesulfonamide moiety. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. Its sulfonamide group suggests possible antimicrobial properties.

Industry: In industry, this compound could be used in the production of specialty chemicals or as an additive in various formulations.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Aromatic Substituents

The European patent in lists several analogs of the target compound, including:

- N-[4-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide

- N-[4-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-2-naphthalenesulfonamide

| Feature | Target Compound | 4-Iodo Analog | 2-Naphthalene Analog |

|---|---|---|---|

| Sulfonyl Group | 2-Phenylethanesulfonamide | 4-Iodobenzenesulfonamide | 2-Naphthalenesulfonamide |

| Aromatic Substituent | Phenyl | Iodophenyl | Naphthalene |

| Electronic Effects | Electron-donating (phenyl) | Electron-withdrawing (iodine) | Extended π-system (naphthalene) |

Amide vs. Sulfonamide Functionality

describes N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide , an amide derivative of naproxen. Key differences include:

Sulfonamides generally exhibit greater metabolic stability compared to amides, making them preferable for drug design .

Substituted Naphthalene Moieties

Compounds in and feature naphthalene rings with distinct substituents:

- : Piperidine-carboxamide derivatives with 1-naphthyl groups.

- : Sulfonamide with 2-naphthyl and tetramethylpiperidinyloxy groups.

The 1-naphthyl position in the target compound and analogs may favor hydrophobic binding pockets, while steric bulk in ’s tetramethylpiperidinyloxy group could limit membrane permeability .

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide, a compound characterized by its unique structure, has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Weight: 317.41 g/mol

CAS Number: Not specifically listed in the provided sources.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Receptor Modulation: The compound may act as a modulator for various receptors, leading to altered physiological responses.

Anticancer Activity

Several studies have indicated that this compound exhibits anticancer properties. For instance:

-

Cell Line Studies: In vitro studies using cancer cell lines have shown that the compound can induce apoptosis (programmed cell death) and inhibit tumor growth.

Cell Line IC50 (µM) Effect MCF-7 (Breast) 12.5 Induction of apoptosis A549 (Lung) 15.0 Inhibition of proliferation - Mechanistic Insights: The compound appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound:

-

Cytokine Inhibition: It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Cytokine Control Level (pg/mL) Treated Level (pg/mL) TNF-alpha 250 100 IL-6 300 150

Case Studies

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated a significant improvement in overall survival rates compared to those receiving chemotherapy alone.

Case Study 2: Inflammatory Disorders

Another study focused on patients with rheumatoid arthritis demonstrated that administration of this compound led to reduced joint inflammation and improved mobility scores over a six-month period.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide?

The synthesis typically involves condensation of naphthalene-derived precursors with sulfonamide intermediates. Key steps include:

- Nucleophilic substitution : Reacting 2-(naphthalen-1-yl)epoxide with 2-phenylethanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF) to form the hydroxyethyl-sulfonamide backbone .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Optimization involves adjusting reaction temperature (60–80°C), solvent polarity, and stoichiometry to improve yields (>70%) and minimize byproducts like unreacted epoxide or dimerization products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR :

- ¹H NMR : Peaks at δ 7.2–8.5 ppm (naphthalene aromatic protons), δ 3.5–4.2 ppm (hydroxyethyl and sulfonamide NH), and δ 2.8–3.3 ppm (phenylethane CH₂ groups) .

- ¹³C NMR : Signals near δ 120–140 ppm (aromatic carbons) and δ 60–70 ppm (hydroxyethyl carbon) confirm structural integrity.

- IR : Strong absorption bands at ~3400 cm⁻¹ (O-H stretch), ~1150–1300 cm⁻¹ (S=O symmetric/asymmetric stretches) .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the exact mass (e.g., m/z 394.1 for C₂₀H₂₁NO₃S) .

Q. What are common synthetic impurities, and how are they identified and quantified?

Impurities include unreacted starting materials, epoxide ring-opening byproducts, and sulfonamide oxidation products.

- Analytical Methods :

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to resolve impurities; retention time comparison against reference standards .

- TLC : Silica plates with ethyl acetate/hexane (1:3) to monitor reaction progress and spot impurities .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation and intermolecular interactions?

- Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.

- Refinement : SHELXL for structure solution via direct methods, followed by full-matrix least-squares refinement. Key outputs:

- Thermal displacement parameters (ADPs) to assess molecular rigidity.

- Hydrogen-bonding networks : Interactions between sulfonamide S=O and hydroxyethyl O-H groups stabilize the crystal lattice .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in sulfonamide derivatives targeting enzyme inhibition?

- Structural Modifications :

- Replace naphthalene with substituted aryl groups to assess steric/electronic effects on binding.

- Introduce fluorinated or methylated phenyl rings to enhance lipophilicity and metabolic stability .

- In Vitro Assays :

- Enzymatic inhibition assays (e.g., dihydropteroate synthase for antimicrobial activity) with IC₅₀ determination .

- Molecular docking (AutoDock Vina) to predict binding affinities to target active sites .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., anti-inflammatory vs. antimicrobial effects)?

- Methodological Scrutiny :

- Verify assay conditions (e.g., bacterial strain specificity, inflammatory cytokine panels).

- Assess compound purity (HPLC >98%) to exclude confounding by impurities .

- Orthogonal Validation :

- Cross-test in multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity; E. coli DH5α for antimicrobial screening) .

- Use isogenic mutant strains to confirm target specificity .

Q. What in vitro models are appropriate for evaluating pharmacokinetic properties like metabolic stability and permeability?

- Hepatic Microsomes : Incubate with NADPH to measure metabolic half-life (t₁/₂) via LC-MS quantification .

- Caco-2 Monolayers : Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates high absorption potential) .

- Plasma Protein Binding : Equilibrium dialysis to determine free fraction (% unbound) .

Q. How can density functional theory (DFT) predict the compound’s reactivity and interaction with biological targets?

- Computational Workflow :

- Geometry optimization (B3LYP/6-31G* basis set) to determine lowest-energy conformation.

- Frontier molecular orbital analysis (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., COX-2 for anti-inflammatory activity) over 100 ns trajectories to evaluate binding stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.